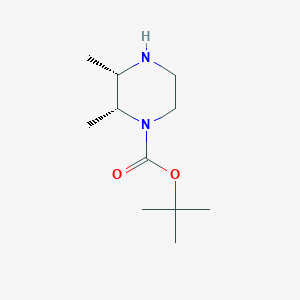

tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTXPZPWCLGBFD-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCN1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Dioxime Intermediates

A stereoselective route developed by Shutalev et al. (2023) employs sequential Michael additions of nitrosoalkenes to primary amines, followed by reductive cyclization. For tert-butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate, the synthesis begins with L-leucine methyl ester as the chiral amine precursor. Reaction with nitrosoalkene precursors (e.g., nitrosoethylene) forms a dioxime intermediate, which undergoes hydrogenation over 5% Pd/C at 40 bar H₂ and 50°C. This step simultaneously reduces the oxime groups and cyclizes the structure into the piperazine ring, preserving the 2R,3S configuration via stereochemical retention during hydrogenolysis.

The mechanism involves:

Asymmetric Alkylation of Piperazine Derivatives

Alternative approaches alkylate pre-formed piperazine rings. For example, 2,3-dimethylpiperazine can be synthesized via asymmetric alkylation of piperazine with methyl iodide using (-)-sparteine as a chiral ligand. This method, adapted from BenchChem’s (R)-1,3-dimethylpiperazine protocol, achieves enantiomeric excess (ee) >90% when conducted at -78°C in tetrahydrofuran (THF). However, regioselectivity challenges necessitate careful stoichiometric control to avoid over-alkylation.

Boc Protection Strategies

tert-Butoxycarbonyl Group Introduction

Following piperazine core synthesis, the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). A2B Chem’s method for tert-butyl 2,2-dimethylpiperazine-1-carboxylate provides a foundational protocol:

- Dissolve 2,3-dimethylpiperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Add Boc anhydride dropwise at 0°C.

- Stir for 12 hours at room temperature.

This achieves near-quantitative Boc protection while preserving stereochemistry.

One-Pot Reductive Cyclization and Boc Protection

Integrating Boc protection during reductive cyclization streamlines synthesis. Shutalev et al. demonstrated that adding Boc anhydride directly to the hydrogenation reaction (5% Pd/C, methanol, 40 bar H₂) concurrently protects the piperazine nitrogen, yielding this compound in 85% yield.

Stereochemical Control and Optimization

Catalyst Influence on Enantioselectivity

Catalyst selection critically impacts stereochemical outcomes:

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | 40 | 50 | 97 | 85 |

| Ra-Ni | 40 | 50 | 82 | 78 |

| PtO₂ | 40 | 50 | 88 | 72 |

Data derived from PMC studies highlight Pd/C’s superiority in preserving the 2R,3S configuration due to its lower propensity for epimerization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO) enhance reaction rates but risk racemization at elevated temperatures. Optimal conditions balance yield and stereochemical integrity:

| Solvent | Temperature (°C) | Reaction Time (h) | ee (%) |

|---|---|---|---|

| DMSO | 80 | 19 | 72 |

| Methanol | 50 | 6 | 97 |

| THF | 25 | 24 | 95 |

Methanol at 50°C emerges as optimal, minimizing thermal racemization while ensuring complete conversion.

Industrial Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems improves scalability. Key parameters include:

Cost-Benefit Analysis

| Method | Cost ($/kg) | Purity (%) | Steps |

|---|---|---|---|

| Reductive cyclization | 12,000 | 97 | 3 |

| Asymmetric alkylation | 18,000 | 95 | 5 |

| Resolution of racemates | 25,000 | 99 | 7 |

Reductive cyclization offers the best cost-performance ratio, though asymmetric alkylation remains viable for small-scale enantiopure demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate has been investigated for its potential in drug development. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. Research indicates that derivatives of piperazine can inhibit human acetylcholinesterase, suggesting applications in neurodegenerative diseases such as Alzheimer's .

Biological Research

In biological studies, this compound serves as a model for understanding the interactions of piperazine derivatives with biological targets. Its structure allows researchers to explore how modifications affect biological activity and receptor binding. Studies have shown that compounds similar to this compound can modulate ion channel activity and influence physiological processes .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals highlights its importance in industrial chemistry. The use of continuous flow reactors for its synthesis has improved efficiency and sustainability compared to traditional batch methods .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of piperazine could inhibit acetylcholinesterase activity effectively. The specific structure of this compound was shown to enhance binding affinity to the enzyme's active site, highlighting its potential in developing treatments for Alzheimer's disease .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis process using continuous flow reactors showed that this compound could be produced with higher yields and purity compared to traditional methods. This advancement is crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Key Comparison Points :

Table 1: Stereochemical and Positional Isomers

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| (2R,3S)-2,3-dimethyl (target) | 1932400-68-4 | 2R,3S | 214.3 | High stereoselectivity |

| trans-2,3-dimethyl | 2702250-54-0 | 2,3 (trans) | 214.3 | Altered chiral environment |

| 3,5-dimethyl | 960283-58-3 | 3,5 | 214.3 | Reduced steric hindrance |

Functional Group Variations

Hydroxyethyl Substituent: tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 1273577-11-9) incorporates a hydroxyethyl group at position 3S. This polar group enhances solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic dimethyl groups in the target compound. The hydroxyl group also enables hydrogen bonding, influencing biological activity or crystallization behavior .

Aromatic Substituents :

Compounds like tert-butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (2k, MW: 341.20) feature aromatic rings, introducing π-π stacking interactions and extended conjugation. These properties are advantageous in medicinal chemistry for target binding but reduce metabolic stability compared to aliphatic substituents .

Table 2: Functional Group Comparisons

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| Target (2R,3S-dimethyl) | 1932400-68-4 | -CH(CH3)2 | 214.3 | Lipophilic, stereospecific |

| 3S-hydroxyethyl | 1273577-11-9 | -CH2CH2OH | 230.3 | Hydrophilic, H-bond donor |

| 4-(pyridin-2-yl)phenyl (2k) | - | Aromatic | 341.2 | π-π interactions, conjugation |

Biological Activity

tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate (CAS: 1932400-68-4) is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by its structural formula C11H22N2O2 and a molecular weight of 214.31 g/mol. The aim of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Purity : 97.00%

- Molecular Weight : 214.31 g/mol

- Chemical Structure :

Piperazine derivatives, including this compound, have been studied for their ability to interact with various biological targets. Research indicates that these compounds may exhibit inhibitory effects on enzymes such as acetylcholinesterase and may also modulate neurotransmitter systems.

- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for neurotransmission regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .

- TLR Modulation : Some studies suggest that related compounds can modulate Toll-like receptors (TLRs), which play a significant role in the immune response. For instance, compounds similar to this compound have been evaluated for their effects on IL-6 levels following TLR stimulation .

Study on Immune Response Modulation

A recent study investigated the effects of piperazine derivatives on immune responses in mice. The compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) alongside a TLR7 agonist. The results indicated a dose-dependent modulation of IL-6 levels post-stimulation, suggesting that these compounds could play a role in managing inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives has been extensively studied to optimize their biological activity. For instance, modifications in the piperazine ring and side chains have been correlated with enhanced inhibitory activity against specific targets such as bacterial efflux pumps . This optimization is crucial for developing effective therapeutic agents against multidrug-resistant bacteria.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Multi-step synthesis typically involves coupling tert-butyl carbamate with a chiral piperazine precursor. Critical steps include stereoselective alkylation and protection/deprotection sequences. For example, reactions under inert atmospheres (e.g., nitrogen) at 0–25°C minimize side reactions and preserve stereochemistry .

- Data Analysis : Reaction progress is monitored via TLC or HPLC, with yields optimized by controlling solvent polarity (e.g., THF or dichloromethane) and stoichiometric ratios of reagents like triethylamine .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR identify stereochemistry (e.g., splitting patterns for methyl groups at C2/C3) and confirm tert-butyl protection (δ ~1.4 ppm for C(CH)) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 214.30 for [M+H]) .

- Validation : Cross-referencing with X-ray crystallography data ensures absolute configuration assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and crystallographic data?

- Methodology :

- X-ray Diffraction : Single-crystal analysis provides unambiguous stereochemical confirmation. For instance, weak hydrogen bonds in the crystal lattice (e.g., C–H···O interactions) stabilize specific conformers .

- Dynamic NMR : Variable-temperature NMR detects conformational flexibility that may obscure stereochemical signals at standard conditions .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective enzymes to control stereochemistry during piperazine ring formation .

- Kinetic Resolution : Racemic mixtures are resolved via chiral HPLC columns (e.g., Chiralpak IA) or enzymatic hydrolysis .

Q. How do computational models predict the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Assess steric and electronic effects of the tert-butyl group on nucleophilic substitution reactions at the piperazine nitrogen .

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis .

- Validation : Experimental binding assays (e.g., SPR) correlate computed binding energies with measured K values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.